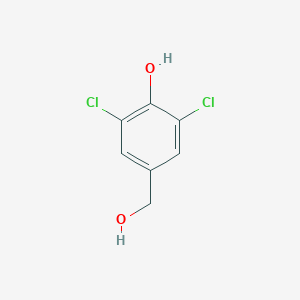

2,6-Dichloro-4-(hydroxymethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKUSGDAQJJKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90944601 | |

| Record name | 2,6-Dichloro-4-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22002-17-1 | |

| Record name | Benzenemethanol, 3,5-dichloro-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022002171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-4-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Advanced Synthetic Strategies for 2,6 Dichloro 4 Hydroxymethyl Phenol

Established Synthetic Pathways

Several established routes are employed for the synthesis of 2,6-Dichloro-4-(hydroxymethyl)phenol, each utilizing different precursors and reaction sequences. These pathways leverage fundamental reactions in organic chemistry, including electrophilic aromatic substitution and reduction reactions.

Formaldehyde (B43269) Reaction with Dichlorophenol Precursors

A primary method for introducing the hydroxymethyl group at the para-position of a phenol (B47542) ring is through reaction with formaldehyde. This pathway begins with 2,6-dichlorophenol (B41786) as the starting material. The reaction is an electrophilic aromatic substitution where the hydroxyl group of the phenol activates the ring, directing the incoming hydroxymethyl group primarily to the ortho and para positions. Given that the ortho positions are already substituted with chlorine atoms, the reaction selectively yields the 4-(hydroxymethyl) derivative.

The reaction is typically catalyzed by either an acid or a base. In base-catalyzed conditions, the phenol is deprotonated to the more nucleophilic phenoxide ion, which then attacks formaldehyde. The process involves the formation of a hydroxymethylated phenol, and under certain conditions, can lead to the formation of phenolic resins if the reaction is not carefully controlled. google.comresearchgate.netresearchgate.net For the synthesis of the target molecule, controlling the stoichiometry and reaction time is crucial to favor the monomeric product. A related synthesis, the reaction of 2,4-dichlorophenol (B122985) with formaldehyde, is known to produce 2,4-dichloro-6-(hydroxymethyl)phenol, illustrating the viability of this hydroxymethylation strategy. chemicalbook.com

| Reactant | Reagent | Catalyst Type | Key Consideration |

|---|---|---|---|

| 2,6-Dichlorophenol | Formaldehyde | Acid or Base | Control of stoichiometry to prevent polymerization into resins. google.com |

Strategic Chlorination of Phenolic Compounds and Subsequent Hydroxymethylation

This approach involves a two-step sequence starting from phenol or a para-substituted phenol. The initial step is the selective chlorination at the 2 and 6 positions of the phenol ring. The hydroxyl group is an activating, ortho-, para-directing group, which facilitates electrophilic substitution at these positions. libretexts.org However, achieving dichlorination exclusively at the 2,6-positions without forming other isomers like 2,4-dichlorophenol or 2,4,6-trichlorophenol (B30397) requires careful selection of chlorinating agents and catalysts. chemicalbook.com

Methods for synthesizing the 2,6-dichlorophenol precursor include the chlorination of phenol using chlorine gas in the presence of specific solvents or catalysts, or a multi-step process involving sulfonation, chlorination, and subsequent desulfonation. wikipedia.orgchemicalbook.com An alternative synthesis starts with the ethyl ester of 4-hydroxybenzoic acid, which is chlorinated at the positions flanking the phenolic center, followed by ester hydrolysis and decarboxylation to yield 2,6-dichlorophenol. wikipedia.orgorgsyn.org Once the 2,6-dichlorophenol intermediate is obtained, the hydroxymethyl group is introduced at the para-position using formaldehyde as described in the previous section.

Catalytic Reduction Approaches for Hydroxymethyl Group Introduction

The introduction of a hydroxymethyl group can also be accomplished through the reduction of a carboxylic acid group. This synthetic route would commence with 3,5-dichloro-4-hydroxybenzoic acid. The carboxylic acid group at the 4-position can be reduced to a primary alcohol (the hydroxymethyl group) using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a common reagent for this type of transformation, effectively reducing the carboxylic acid to the corresponding alcohol without affecting the aromatic chlorides or the phenolic hydroxyl group. rsc.org This method provides a direct pathway to the hydroxymethyl functionality from a readily accessible carboxylic acid precursor. The synthesis of the required 3,5-dichloro-4-hydroxybenzoic acid can be achieved through the chlorination of 4-hydroxybenzoic acid.

Reduction of Phenolic Aldehyde Derivatives

An analogous strategy to the reduction of carboxylic acids is the reduction of a phenolic aldehyde. This pathway involves the synthesis of 2,6-dichloro-4-hydroxybenzaldehyde (B1297564) as a key intermediate. The oxidation of 2,6-dichloro-p-cresol can yield the desired aldehyde derivative. google.com

Once 2,6-dichloro-4-hydroxybenzaldehyde is synthesized, the aldehyde functional group is selectively reduced to a hydroxymethyl group. This reduction is commonly achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). NaBH₄ is a chemoselective reagent that will reduce the aldehyde to a primary alcohol while being unreactive towards the other functional groups present in the molecule, namely the chloro substituents and the phenolic hydroxyl group. This two-step process of oxidation followed by reduction provides a controlled and high-yielding route to the final product.

Selective Synthesis and Yield Optimization

The efficiency and selectivity of the synthesis of this compound are critically dependent on controlling the regiochemistry of the reactions, particularly the electrophilic aromatic substitution steps.

Control of Electrophilic Aromatic Substitution for Regioselectivity

Achieving the specific 2,6-dichloro substitution pattern on the phenol ring is a significant challenge due to the strong ortho-, para-directing nature of the hydroxyl group, which can also lead to substitution at the 4-position. libretexts.orgstudysmarter.co.uk The control of regioselectivity in electrophilic chlorination is therefore paramount.

Several strategies have been developed to enhance para-regioselectivity or, conversely, ortho-regioselectivity. The use of specific catalysts, such as certain zeolites or sulfur-containing compounds in conjunction with a Lewis acid, can influence the position of chlorination. mdpi.comresearchgate.netcardiff.ac.uk For example, para-selective chlorination of phenols can be achieved using sulfuryl chloride in the presence of catalysts like poly(alkylene sulfide)s with a Lewis acid activator. mdpi.comresearchgate.net Conversely, directing groups can be temporarily installed on the phenol to block certain positions or to direct incoming electrophiles to a specific site. chemrxiv.org For instance, ortho-lithiation can be used to direct substituents to the ortho-position. researchgate.net By carefully selecting the reaction conditions, including the chlorinating agent, solvent, temperature, and catalytic system, the formation of the desired 2,6-dichloro isomer can be maximized, which is a crucial step for the subsequent hydroxymethylation. researchgate.net

| Strategy | Reagents/Catalysts | Outcome | Reference |

|---|---|---|---|

| Shape-Selective Catalysis | Zeolites | Enhances para-selectivity by transition-state shape constraints. | cardiff.ac.uk |

| Sulfur-Containing Catalysts | Sulphuryl chloride, Lewis acids, Poly(alkylene sulfide)s | High para/ortho ratios in chlorination. | mdpi.comresearchgate.net |

| Directing Groups | Organolithium reagents | Promotes ortho-substitution (ortho-lithiation). | researchgate.net |

| Thiourea (B124793) Catalysis | N-chlorosuccinimide, specific thiourea catalysts | Can be tuned for high ortho- or para-selectivity. | scientificupdate.com |

Optimization of Reaction Conditions: Temperature and Stoichiometry

The synthesis of this compound is often achieved through a two-step process: the formylation of a precursor followed by reduction, or the chlorination of a suitable phenol followed by functional group manipulation. The efficiency of these steps is highly dependent on the precise control of reaction conditions, particularly temperature and stoichiometry.

In pathways involving the chlorination of 4-substituted phenols, such as 4-hydroxybenzoate (B8730719) esters, with sulfuryl chloride, both temperature and the molar ratio of reactants are critical. orgsyn.org The reaction temperature is typically maintained in the range of 65 to 70°C. Stoichiometrically, an excess of the chlorinating agent is used to ensure complete dichlorination at the positions ortho to the hydroxyl group. The amount of sulfuryl chloride is generally between 2.0 to 2.5 moles for every mole of the phenol compound, which has been found to promote good yields. orgsyn.org

For syntheses that proceed via a formylation step, such as the Reimer-Tiemann reaction on 2,6-dichlorophenol, the temperature is a key variable. This reaction is often conducted at approximately 60°C with vigorous stirring to ensure adequate mixing in the biphasic system. google.com Stoichiometrically, an excess of both chloroform (B151607) and the alkali hydroxide (B78521) base are used relative to the phenol substrate. google.com This ensures the generation of the dichlorocarbene (B158193) reactive species and the phenoxide, driving the reaction toward the desired para-formylated product.

The subsequent reduction of the aldehyde intermediate (2,6-dichloro-4-hydroxybenzaldehyde) to the target alcohol also requires careful optimization. Catalytic hydrogenation is a common method, where temperature, hydrogen pressure, and catalyst loading are key parameters. For instance, the reduction of related hydroxyacetophenones has been optimized at 45°C under a hydrogen pressure of 500 psi. In another example involving hydrolysis of an ester intermediate, a temperature of 95°C was employed. google.com

Multi-Step Conversions from Related Phenols

The synthesis of this compound is not typically achieved in a single step but rather through multi-step conversions starting from more readily available phenolic compounds. Two primary retrosynthetic pathways are considered viable.

Pathway 1: Formylation of 2,6-Dichlorophenol

A logical approach begins with 2,6-dichlorophenol. This precursor's ortho positions are blocked by chlorine atoms, which directs electrophilic substitution to the para position.

Para-Formylation: 2,6-dichlorophenol can undergo formylation to yield 2,6-dichloro-4-hydroxybenzaldehyde. The Reimer-Tiemann reaction is a suitable method for this transformation. Although this reaction typically favors ortho-formylation, the steric hindrance from the existing chlorine atoms directs the incoming formyl group to the para position. google.com

Reduction: The resulting aldehyde, 2,6-dichloro-4-hydroxybenzaldehyde, is then reduced to the target compound, this compound. This reduction can be accomplished using various standard reducing agents, such as sodium borohydride or through catalytic hydrogenation. thieme-connect.de

Pathway 2: Chlorination of a 4-Substituted Phenol

An alternative strategy involves introducing the chlorine atoms onto a phenol ring that already possesses a functional group at the para-position, which can later be converted to the hydroxymethyl group.

Chlorination: Starting with a precursor like ethyl 4-hydroxybenzoate, chlorination can be performed using an agent such as sulfuryl chloride. orgsyn.org This reaction selectively introduces chlorine atoms at the electron-rich ortho positions (positions 2 and 6) to yield ethyl 3,5-dichloro-4-hydroxybenzoate.

Hydrolysis: The ester group is then saponified, typically by heating with a strong base like potassium hydroxide, to form 3,5-dichloro-4-hydroxybenzoic acid. orgsyn.org

Reduction: The final step involves the reduction of the carboxylic acid to a primary alcohol. This transformation is more demanding than aldehyde reduction and often requires stronger reducing agents like lithium aluminum hydride to furnish this compound.

Halogen Removal from Halogenated Phenolic Alcohols

A theoretical synthetic strategy involves the selective removal of a halogen atom from a more highly halogenated precursor. This approach, known as dehalogenation, could potentially start from a readily available compound like 2,4,6-trichlorophenol (TCP).

The process would hypothetically involve:

Conversion of 2,4,6-trichlorophenol to a hydroxymethyl derivative, such as 2,4,6-trichloro-3-(hydroxymethyl)phenol, though this intermediate is not standard.

Selective removal of the chlorine atom at the 4-position.

Microbial reductive dehalogenation has been observed where anaerobic microorganisms utilize halogenated organic compounds as electron acceptors. researchgate.net For instance, certain Dehalobacter strains have been shown to dechlorinate 2,4,6-TCP to 4-chlorophenol (B41353) by removing the ortho-chlorines. researchgate.net While this demonstrates the principle of selective dehalogenation, applying this chemo- and regioselectivity to a phenolic alcohol in a controlled synthetic context remains a significant challenge. Catalytic methods for reductive dehalogenation often lack the required selectivity when multiple, electronically similar halogens are present on an aromatic ring. Therefore, this route is less commonly employed compared to building the molecule through formylation or chlorination of less substituted precursors.

Novel Synthetic Routes and Process Innovations

Beyond classical batch syntheses, innovations in chemical processes offer potential improvements in the synthesis of this compound regarding efficiency, safety, and sustainability.

Oxidative Chlorination Techniques

Oxidative chlorination presents an alternative to electrophilic chlorination methods. The reaction of phenols with agents like hypochlorous acid can proceed through pathways involving phenoxy radicals. However, applying this to the synthesis of this compound is complicated. The target molecule contains a primary alcohol (hydroxymethyl) group, which is susceptible to oxidation.

During the chlorination of 4-hydroxybenzyl alcohol derivatives with molecular chlorine, both chlorination of the ring and oxidation of the alcohol can occur. acs.org The desired reaction would be the selective chlorination of 4-(hydroxymethyl)phenol at the 2 and 6 positions without oxidizing the benzylic alcohol to an aldehyde or carboxylic acid. Achieving this selectivity is a major challenge, as reaction conditions that favor chlorination often also promote oxidation. researchgate.netgrowingscience.com Consequently, this route is generally avoided in favor of pathways that install the sensitive hydroxymethyl group after the chlorination steps are complete.

Continuous Flow Synthesis Approaches

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and potential for streamlined multi-step syntheses. nih.govrsc.orgnih.gov While a dedicated flow synthesis for this compound has not been detailed, the key transformations involved are amenable to this technology.

Enzymatic Synthesis Considerations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Halogenating enzymes, or halogenases, are known to catalyze the incorporation of chlorine atoms into aromatic compounds. nih.govrsc.org Specifically, FADH₂-dependent halogenases can chlorinate activated aromatic rings, such as tryptophan, with high regioselectivity. nih.govnih.gov

A potential enzymatic route to this compound could involve the use of a halogenase to selectively chlorinate 4-(hydroxymethyl)phenol. This would require an enzyme capable of a dichlorination reaction specifically at the ortho-positions to the hydroxyl group. While such enzymes exist for various substrates, their substrate scope can be limited. mdpi.com A key challenge would be finding or engineering a halogenase that accepts 4-(hydroxymethyl)phenol and is not inhibited or deactivated by the chlorinated products. Furthermore, the enzymatic system requires a cofactor regeneration method, which has been addressed through photochemical approaches, adding another layer to the process design. researchgate.net

Alternatively, enzymatic processes could be considered for other steps, such as the hydroxymethylation of 2,6-dichlorophenol. However, enzymatic C-C bond formation to add a hydroxymethyl group is a complex transformation. nih.gov Given the current state of enzyme technology, the most plausible application would be in the selective chlorination step, though significant research would be required to develop a viable process. nih.govmdpi.com

Impurity Profiling and Purification Strategies in Synthesis

The synthesis of this compound is a multi-stage process that can introduce various impurities. A thorough understanding of the potential byproducts and the implementation of robust purification strategies are paramount to achieving the desired product quality.

A plausible and commonly employed synthetic route to this compound involves a two-step process starting from 2,6-dichlorophenol. The first step is the formylation of 2,6-dichlorophenol to produce the intermediate, 3,5-dichloro-4-hydroxybenzaldehyde (B186874). This is followed by the selective reduction of the aldehyde functional group to a hydroxymethyl group.

Step 1: Formylation of 2,6-Dichlorophenol

The introduction of a formyl group at the para-position of 2,6-dichlorophenol is a key transformation. One effective method for this formylation utilizes hexamethylenetetramine in an acidic medium, such as glacial acetic acid. The reaction is typically carried out at reflux temperatures. Following the formylation, the reaction mixture is treated with a mineral acid, like sulfuric acid, to hydrolyze the intermediate and yield 3,5-dichloro-4-hydroxybenzaldehyde.

Potential Impurities from Formylation:

During the formylation step, several impurities can arise:

Unreacted 2,6-Dichlorophenol: Incomplete reaction can lead to the presence of the starting material in the product mixture.

Ortho-formylated Isomer: Although the para-position is sterically and electronically favored, a small amount of the ortho-formylated isomer, 2,6-dichloro-3-hydroxybenzaldehyde, may be formed.

Over-formylated Products: Under harsh conditions, the introduction of more than one formyl group could potentially occur, though it is less likely given the deactivated nature of the ring.

Polymeric Byproducts: Phenolic compounds are susceptible to polymerization, especially at elevated temperatures and in the presence of acids.

Step 2: Reduction of 3,5-Dichloro-4-hydroxybenzaldehyde

The second step involves the reduction of the aldehyde group of 3,5-dichloro-4-hydroxybenzaldehyde to a hydroxymethyl group. This is a standard transformation in organic synthesis and can be achieved using various reducing agents. Sodium borohydride (NaBH4) in an appropriate solvent, such as ethanol (B145695) or a mixture of methanol (B129727) and water, is a common and effective choice for this selective reduction.

Potential Impurities from Reduction:

The reduction step can also introduce specific impurities:

Unreacted 3,5-Dichloro-4-hydroxybenzaldehyde: Incomplete reduction will result in the presence of the starting aldehyde.

Over-reduction Products: While less common with sodium borohydride, stronger reducing agents could potentially lead to the reduction of the chloro-substituents or the phenolic hydroxyl group, although this is highly unlikely under standard conditions.

Byproducts from the Reducing Agent: The borate (B1201080) esters formed during the reaction need to be hydrolyzed during the work-up to liberate the final product. Incomplete hydrolysis can lead to borate-complexed impurities.

Purification Strategies:

A combination of techniques is typically employed to purify the final product, this compound, and remove the aforementioned impurities.

Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility profile of the desired product versus its impurities. For substituted benzyl (B1604629) alcohols, solvents such as ethanol, methanol, or mixtures of organic solvents with water are often effective. iucr.org A general strategy involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.

Chromatography: Column chromatography is another valuable purification method, particularly for removing impurities with similar polarities to the product. Normal-phase or reversed-phase high-performance liquid chromatography (HPLC) can be used for both analytical impurity profiling and preparative purification. For chlorophenols and their derivatives, HPLC methods often utilize C18 columns with mobile phases consisting of acetonitrile (B52724) and water mixtures. asianpubs.orgscirp.org

Washing and Extraction: The crude product is often washed with water to remove inorganic salts and water-soluble impurities. Liquid-liquid extraction can be employed to separate the product from impurities based on their differential solubility in immiscible solvents.

Impurity Analysis:

To ensure the purity of the final product, a comprehensive impurity profile is generated using analytical techniques such as:

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for quantifying the purity of the final product and identifying known and unknown impurities. mdpi.com By using appropriate reference standards, the levels of specific impurities can be accurately determined.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and can provide structural information about unknown byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the final product and identifying the presence of any structural isomers or other organic impurities.

Chemical Reactivity and Transformation Pathways of 2,6 Dichloro 4 Hydroxymethyl Phenol

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) imparts alcohol-like reactivity to the molecule, allowing for a range of intermolecular interactions and polymerization pathways.

Intermolecular Reactions and Complex Structure Formation

The hydroxymethyl group, in concert with the phenolic hydroxyl group, can participate in the formation of non-covalent interactions, particularly hydrogen bonding. These interactions can lead to the formation of supramolecular structures and complexes. The presence of both a hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the hydroxyl oxygen) facilitates the formation of networks between molecules. While direct studies on the complex formation of 2,6-dichloro-4-(hydroxymethyl)phenol are not extensively documented, the behavior of similar phenolic compounds suggests that intermolecular hydrogen bonding is a significant feature of its solid-state and solution chemistry.

Polymerization and Cross-linking Mechanisms

The hydroxymethyl group is a key participant in polymerization and cross-linking reactions, a characteristic feature of phenol-formaldehyde chemistry. Under appropriate conditions, such as the presence of acid or base catalysts, the hydroxymethyl group can react with the activated aromatic ring of another molecule of this compound or other reactive species. This reaction typically proceeds through the formation of a benzylic carbocation intermediate, which then attacks the electron-rich aromatic ring.

The presence of two chlorine atoms on the ring influences the electron density and steric environment, which in turn affects the rate and regioselectivity of these polymerization reactions. The resulting polymers can exhibit a range of properties depending on the extent of cross-linking and the reaction conditions.

Table 1: Reactivity of the Hydroxymethyl Group

| Reaction Type | Description | Key Intermediates |

|---|---|---|

| Intermolecular Hydrogen Bonding | Formation of non-covalent bonds between the hydroxyl groups of adjacent molecules. | Hydrogen-bonded dimers and polymers |

| Acid-Catalyzed Polymerization | Protonation of the hydroxymethyl group, loss of water to form a benzylic carbocation, followed by electrophilic attack on another aromatic ring. | Benzylic carbocation |

Reactivity of Chlorine Substituents on the Aromatic Ring

The two chlorine atoms attached to the aromatic ring are generally unreactive towards nucleophilic substitution under standard conditions. However, their reactivity can be enhanced by the presence of activating groups on the ring.

Nucleophilic and Electrophilic Substitution Reactions

Aromatic nucleophilic substitution (SNAAr) of the chlorine atoms in this compound is challenging due to the deactivating inductive effect of the halogens. However, the presence of the strongly activating hydroxyl group, particularly in its phenoxide form under basic conditions, can facilitate such reactions with strong nucleophiles at high temperatures and pressures. The electron-donating effect of the hydroxyl group can stabilize the Meisenheimer complex intermediate, which is crucial for the SNAAr mechanism.

Electrophilic attack on the chlorine atoms themselves is not a typical reaction pathway.

Derivatization via Halogen Manipulation

While direct nucleophilic substitution is difficult, the chlorine atoms can potentially be involved in other transformations. For instance, under specific catalytic conditions, halogen exchange reactions (halex reactions) could be employed to replace the chlorine atoms with other halogens, such as fluorine or bromine. Furthermore, reductive dehalogenation can be achieved using various reducing agents, which would yield 4-(hydroxymethyl)phenol.

Aromatic Ring Reactivity

The reactivity of the aromatic ring towards electrophilic substitution is influenced by the combined electronic effects of the hydroxyl, hydroxymethyl, and chlorine substituents.

The hydroxyl group is a powerful activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The hydroxymethyl group is a weakly deactivating, ortho-, para-directing group. The chlorine atoms are deactivating due to their inductive electron-withdrawing effect, but they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of additional halogen atoms onto the ring.

Nitration: Introduction of a nitro group (-NO₂).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups.

The specific conditions required for these reactions on this compound would need to overcome the deactivating effects of the chlorine atoms.

Table 2: Summary of Aromatic Ring Reactivity

| Substituent | Electronic Effect | Directing Effect |

|---|---|---|

| -OH | Activating | Ortho, Para |

| -CH₂OH | Weakly Deactivating | Ortho, Para |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Mechanisms of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reactivity and orientation of substitution on the this compound ring are governed by the cumulative effects of its three types of substituents: the hydroxyl group (-OH), the two chlorine atoms (-Cl), and the hydroxymethyl group (-CH₂OH).

The hydroxyl group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance, which stabilizes the cationic intermediate (the arenium ion) formed during the substitution. wikipedia.org However, in this specific molecule, the two ortho positions are already occupied by chlorine atoms, and the para position is occupied by the hydroxymethyl group.

The chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect, yet they are also ortho, para-directors because of their ability to donate electron density through resonance. taylorandfrancis.com The hydroxymethyl group is generally considered a weakly deactivating group and an ortho, para-director.

The directing effects of these substituents on the benzene (B151609) ring determine the positions susceptible to electrophilic attack. The available positions for substitution are at C3 and C5 (meta to the hydroxyl group). The directing influences of the substituents are summarized in the table below.

| Substituent | Position on Ring | Activating/Deactivating Effect | Directing Influence |

|---|---|---|---|

| -OH (Hydroxyl) | 1 | Strongly Activating | Ortho, Para |

| -Cl (Chloro) | 2, 6 | Deactivating | Ortho, Para |

| -CH₂OH (Hydroxymethyl) | 4 | Weakly Deactivating | Ortho, Para |

Redox Chemistry of Phenolic Moieties

The phenolic moiety of this compound is susceptible to oxidation-reduction (redox) reactions. Phenols can be oxidized to form phenoxyl radicals, which can then dimerize or be further oxidized to form quinones. The presence of electron-withdrawing chlorine atoms makes the phenol (B47542) more acidic and increases its oxidation potential compared to unsubstituted phenol. For instance, the pKa of 2,6-dichlorophenol (B41786) is 6.78, making it significantly more acidic than phenol (pKa 9.95). wikipedia.org

The redox chemistry is also relevant in biological and environmental contexts. For example, the related compound 2,6-dichlorophenolindophenol (DCPIP) is a well-known redox indicator that is blue in its oxidized form and becomes colorless upon reduction. mdpi.com This highlights the capacity of the dichlorinated phenolic ring to accept electrons.

Stability and Degradation Pathways in Reaction Environments

The stability of this compound is influenced by environmental factors such as light, temperature, and the presence of microorganisms. Chlorinated phenols are recognized as environmental pollutants, and their degradation has been the subject of extensive research.

Microbial degradation is a key pathway for the breakdown of such compounds in soil and water. nih.gov Fungi and bacteria have demonstrated the ability to degrade chlorinated phenols. For instance, the fungus Trichoderma longibraciatum has been shown to degrade 2,6-dichlorophenol, using it as an energy source. nih.gov Similarly, bacteria like Arthrobacter chlorophenolicus A6 can degrade high concentrations of 4-chlorophenol (B41353). diva-portal.org

The degradation pathways typically involve a series of enzymatic reactions:

Hydroxylation: Introduction of additional hydroxyl groups onto the aromatic ring.

Dechlorination: Removal of chlorine atoms, which is often a critical step in reducing the toxicity of the compound.

Ring Cleavage: The aromatic ring is opened, leading to the formation of aliphatic intermediates.

Metabolism: These intermediates are then funneled into central metabolic pathways of the microorganism.

The hydroxymethyl group may also be modified during this process, potentially being oxidized early in the degradation sequence. The degradation rates of various phenolic compounds by microorganisms can vary significantly based on the compound's structure and concentration, as illustrated in the table below.

| Compound | Microorganism | Initial Concentration | Degradation Time |

|---|---|---|---|

| Phenol | Aspergillus awamori | 1.0 g/L | 7-8 days |

| Catechol | Aspergillus awamori | 3.0 g/L | 124 hours |

| 2,4-Dichlorophenol (B122985) | Aspergillus awamori | 2.0 g/L | 5 days |

| Phenol | Paecilomyces variotii | 1800 mg/L | Data not specified |

Data sourced from multiple studies. researchgate.netresearchgate.net

While specific data for this compound is limited, it is reasonable to infer that its degradation would follow similar pathways, influenced by the combined presence of the chloro, hydroxyl, and hydroxymethyl functional groups.

Derivatives and Analogues of 2,6 Dichloro 4 Hydroxymethyl Phenol: Design and Synthesis

Structural Modification at the Hydroxymethyl Position

The benzylic hydroxyl group is a key site for chemical derivatization, allowing for the introduction of various functional groups through established synthetic methodologies.

Ether and Ester Derivatives

The synthesis of ether and ester derivatives from 2,6-dichloro-4-(hydroxymethyl)phenol can be achieved through standard chemical transformations.

Etherification of the hydroxymethyl group can proceed via reactions such as the Williamson ether synthesis. This involves the deprotonation of the hydroxymethyl group with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide (e.g., ethyl bromide) to yield the corresponding ether. The phenolic hydroxyl group may require protection prior to this reaction to ensure selectivity. A general process for the etherification of phenolic compounds involves reacting the phenol (B47542) with an etherifying agent, such as an alkyl carboxylate, in the presence of a carboxylic acid salt catalyst.

Esterification can be accomplished by reacting the hydroxymethyl group with acyl chlorides or carboxylic anhydrides under anhydrous conditions. The use of a base, such as pyridine (B92270) or triethylamine, is often employed to catalyze the reaction and neutralize the acidic byproduct. For instance, reaction with triphenylacetyl chloride would yield the corresponding ester.

Amine and Other Nitrogen-Containing Analogues

The introduction of nitrogen-containing functionalities at the hydroxymethyl position can significantly alter the chemical and biological properties of the parent compound.

One common strategy to introduce an amine group involves a two-step process. First, the hydroxymethyl group is converted to a more reactive leaving group, such as a tosylate or a halide (e.g., by reaction with thionyl chloride to form a chloromethyl group). This intermediate can then undergo nucleophilic substitution with ammonia (B1221849) or a primary or secondary amine to yield the corresponding aminomethyl derivative.

Another approach involves the synthesis of related nitrogen-containing analogues starting from a different precursor. For example, 2,6-dichloro-4-aminophenol can serve as a starting material for the synthesis of compounds like 2,6-dichloro-4-((4-hydroxyphenyl)amino)phenol. In a patented method, this is achieved by reacting 2,6-dichloro-4-aminophenol with phenol in an aqueous solution of sodium hydroxide (B78521) and sodium hypochlorite. google.com

The synthesis of other nitrogen-containing analogues, such as those incorporating an azide group, can be achieved by reacting the activated hydroxymethyl intermediate (e.g., the tosylate or halide) with an azide salt, such as sodium azide.

Synthesis of Related Phenols with Multiple Hydroxymethyl Groups

The synthesis of phenols bearing multiple hydroxymethyl groups often involves the reaction of a phenol with an excess of formaldehyde (B43269) under basic conditions. While not a direct modification of this compound itself, the synthesis of these related compounds provides insight into the introduction of hydroxymethyl moieties.

For instance, the synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol is achieved by reacting p-cresol (B1678582) with formalin (an aqueous solution of formaldehyde) in the presence of sodium hydroxide. prepchem.com Similarly, 4-tert-butyl-2,6-di(hydroxymethyl)phenol can be prepared by reacting 4-tert-butylphenol (B1678320) with aqueous formaldehyde and sodium hydroxide. prepchem.com These reactions proceed via electrophilic aromatic substitution, where the hydroxymethyl group is introduced at the ortho positions activated by the phenolic hydroxyl group. The general mechanism involves the formation of a phenoxide ion which then attacks formaldehyde. researchgate.net

Halogen Modification and Substitution

Altering the halogen atoms on the phenolic ring is another key strategy for modifying the properties of this compound. This can involve replacing the chlorine atoms with other halogens or introducing additional halogen substituents.

Brominated Analogues (e.g., 2,6-Dibromo-4-(hydroxymethyl)phenol)

The synthesis of brominated analogues can be approached by direct bromination of a suitable precursor. For example, the synthesis of 2,6-dibromophenol can be achieved by reacting phenol with N-bromosuccinimide in dichloromethane. chemicalbook.com A similar strategy could potentially be applied to 4-hydroxymethylphenol, with careful control of reaction conditions to achieve selective dibromination at the ortho positions.

Another route to brominated phenols involves the bromination of a phenol derivative with a para-substituent that can later be converted to a hydroxymethyl group. For instance, 2,6-dibromo-4-cyanophenol can be synthesized by reacting 4-cyanophenol with a bromine source like sodium bromide or potassium bromide in the presence of a persulfate under heating or illumination. google.com The cyano group could then potentially be reduced to an aminomethyl group and subsequently hydrolyzed to a hydroxymethyl group. The direct synthesis of 2,6-dibromo-4-(hydroxymethyl)phenol has been noted in the context of it being a marine-derived natural product. bioscience.co.uk

Fluorinated and Iodinated Derivatives

The synthesis of fluorinated analogues, such as 2,6-difluoro-4-(hydroxymethyl)phenol, presents a greater synthetic challenge due to the high reactivity of fluorine. Direct fluorination of phenols is often difficult to control. Therefore, the synthesis of such compounds typically relies on the use of specialized fluorinating agents or the construction of the aromatic ring with the fluorine atoms already in place. While commercially available, detailed synthetic procedures for 2,6-difluoro-4-(hydroxymethyl)phenol are not readily found in the surveyed literature. bldpharm.com

Similarly, the synthesis of iodinated derivatives would likely involve direct iodination of 4-hydroxymethylphenol using an iodine source and an oxidizing agent, or through the use of N-iodosuccinimide. However, specific synthetic protocols for 2,6-diiodo-4-(hydroxymethyl)phenol were not identified in the reviewed sources.

Substitution at the Para Position

Modifications at the para position of the phenol ring are crucial for altering the electronic and steric properties of this compound, leading to a diverse range of derivatives with tailored functionalities.

The introduction of alkyl groups, such as a methyl group, in place of the hydroxymethyl group at the para position can be achieved through various synthetic strategies. One common approach involves the direct chlorination of a para-alkylated phenol. For instance, the synthesis of 2,6-dichloro-4-methylphenol is accomplished by the chlorination of 4-methylphenol. google.com This process is designed to yield a high-purity product. google.com

Research has also focused on the synthesis of related structures, such as 2,6-bis(hydroxymethyl)-4-methylphenol, through the hydroxymethylation of p-cresol under basic conditions. researchgate.net While the starting material differs, these methods highlight the chemical strategies available for producing phenols with both ortho-hydroxymethyl and para-alkyl substitutions.

Nitrated and aminated derivatives are key intermediates for agrochemicals and pharmaceuticals. google.comquickcompany.in The synthesis of these compounds has been extensively studied, with several established routes.

2,6-Dichloro-4-nitrophenol (B181596)

The synthesis of 2,6-dichloro-4-nitrophenol can be achieved through two primary pathways: the nitration of 2,6-dichlorophenol (B41786) or the chlorination of p-nitrophenol. quickcompany.in

Nitration of 2,6-dichlorophenol : This method involves reacting 2,6-dichlorophenol with nitric acid, often in the presence of sulfuric acid. google.comquickcompany.in To improve yield and purity, a process involving initial sulfonation of 2,6-dichlorophenol to form 3,5-dichloro-4-hydroxybenzenesulphonic acid, followed by nitration, has been developed. quickcompany.in This approach can achieve yields between 85% and 95% with purity ranging from 98% to 99.9%. quickcompany.in

Chlorination of p-nitrophenol : An alternative route uses p-nitrophenol as the starting material, which is chlorinated using reagents like potassium chlorate in hydrochloric acid. guidechem.com

2,6-Dichloro-4-aminophenol

This aminated derivative is commonly synthesized via the reduction of 2,6-dichloro-4-nitrophenol. google.comgoogle.com

Reduction of 2,6-dichloro-4-nitrophenol : The nitro group is reduced to an amine using various reducing agents, such as hydrazine hydrate at high temperatures or through catalytic hydrogenation with platinum or palladium-based catalysts. google.comgoogle.com

Synthesis from p-Nitroaniline : Another route starts with p-nitroaniline, proceeding through chlorination, diazonium hydrolysis to form the corresponding nitrophenol, and finally hydrogenation to yield 2,6-dichloro-4-aminophenol. patsnap.com

The table below summarizes common synthetic routes for these derivatives.

| Target Compound | Starting Material | Key Reagents | Typical Yield | Reference |

| 2,6-Dichloro-4-nitrophenol | 2,6-Dichlorophenol | Sulfuric Acid, Nitric Acid | 85-95% | quickcompany.in |

| 2,6-Dichloro-4-nitrophenol | p-Nitrophenol | Potassium Chlorate, Hydrochloric Acid | Not specified | guidechem.com |

| 2,6-Dichloro-4-aminophenol | 2,6-Dichloro-4-nitrophenol | Hydrazine Hydrate or H₂/Catalyst | Not specified | google.comgoogle.com |

| 2,6-Dichloro-4-aminophenol | p-Nitroaniline | Cl₂, NaNO₂/H₂SO₄, H₂/Catalyst | 77.3% (overall) | patsnap.comguidechem.com |

Bridged analogues, where two phenolic or anilino moieties are linked, represent another class of derivatives. The synthesis of 2,6-dichloro-4-((4-hydroxyphenyl)amino)phenol, an anilino-bridged compound, can be achieved by reacting 2,6-dichloro-4-aminophenol with phenol in an aqueous solution of sodium hydroxide and sodium hypochlorite. google.com This method provides the target compound with a conversion rate exceeding 70%. google.com

Phenolic-bridged analogues, or diaryl ethers, can also be synthesized. For example, 3-(3,5-dichloro-4-hydroxyphenoxy)phenol has been prepared from 4-iodophenol in a multi-step process that includes a copper-catalyzed Ullmann reaction with 3-methoxyphenol, followed by demethylation. nih.gov

Complexation and Coordination Compounds

The phenolic oxygen and other potential donor atoms in derivatives of this compound make them effective ligands for forming coordination compounds with various metal ions.

Derivatives of dichlorophenols are widely used to synthesize metal complexes, often through the formation of Schiff base ligands. These ligands, typically containing an imine (-C=N-) group, are synthesized by the condensation of a substituted salicylaldehyde with an amine. rasayanjournal.co.inorientjchem.org The resulting Schiff base can then chelate with metal ions like Cu(II), Co(II), Fe(III), and Zn(II). rasayanjournal.co.innanobioletters.com The coordination usually involves the phenolic oxygen and the imine nitrogen, creating stable metal-ligand structures.

For instance, the reaction of 3,5-Dichlorosalicylaldehyde with p-aminophenol produces an imine-based ligand, 2,4-Dichloro-6-[(4-hydroxy-phenylimino)-methyl]-phenol, which readily forms complexes with various transition metals. rasayanjournal.co.in Similarly, lanthanide complexes have been prepared using a Schiff base derived from 3,5-diiodosalicylaldehyde and 4-bromo-2,6-dichlorobenzenamine. orientjchem.org

The synthesis of these metal complexes generally involves reacting the Schiff base ligand with a metal salt (e.g., chloride or nitrate) in a suitable solvent like ethanol (B145695). nanobioletters.com The reaction mixture is often refluxed to ensure completion. orientjchem.org The resulting solid complexes are then isolated by filtration.

Characterization of these ligand-metal architectures is performed using a suite of spectroscopic and analytical techniques to determine their structure and properties.

Elemental Analysis : Confirms the stoichiometric ratio of metal to ligand in the complex. rasayanjournal.co.in

Infrared (IR) Spectroscopy : Used to identify the coordination sites. A shift in the C=N (imine) stretching frequency and changes in the O-H (phenolic) band upon complexation indicate the involvement of these groups in binding to the metal ion. nanobioletters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the ligand structure and can confirm the purity of the synthesized compounds.

UV-Visible Spectroscopy : Helps in understanding the electronic transitions within the complex and provides clues about the geometry of the coordination sphere. orientjchem.org

Molar Conductivity Measurements : Distinguish between electrolytic and non-electrolytic complexes based on their conductivity in solution. orientjchem.org

Magnetic Susceptibility : Determines the magnetic properties of the complex, which helps in deducing the geometry and the oxidation state of the central metal ion.

The table below lists the analytical techniques and their applications in characterizing these metal complexes.

| Technique | Purpose |

| Elemental Analysis | Determines the empirical formula and metal-to-ligand ratio. |

| IR Spectroscopy | Identifies functional groups (C=N, O-H) involved in coordination. |

| NMR Spectroscopy | Elucidates the structure of the organic ligand framework. |

| UV-Visible Spectroscopy | Investigates electronic transitions and coordination geometry. |

| Molar Conductivity | Determines the electrolytic nature of the complexes. |

| Magnetic Susceptibility | Provides information on the electronic structure and geometry of the metal center. |

Applications of 2,6 Dichloro 4 Hydroxymethyl Phenol in Advanced Materials and Chemical Synthesis

Role as a Cross-linking Agent

Cross-linking agents are crucial in polymer chemistry for creating network structures that enhance the mechanical and thermal properties of materials. While specific studies on 2,6-Dichloro-4-(hydroxymethyl)phenol as a cross-linking agent are not extensively documented in publicly available research, the broader class of hydroxymethyl phenols has been investigated for these applications.

Development of Polymer Composites (e.g., Soy Protein-Based Wood Adhesives)

Research into bio-based adhesives has identified hydroxymethyl phenols as effective cross-linkers for soy protein-based wood adhesives. These adhesives are gaining attention as environmentally friendly alternatives to traditional synthetic resins. The hydroxymethyl groups on the phenol (B47542) ring can react with functional groups present in soy protein, such as amino groups, to form a durable cross-linked network. This reaction improves the water resistance and bonding strength of the adhesive.

Enhancing Mechanical Performance and Thermal Resistance of Materials

The introduction of cross-links in a polymer matrix generally leads to an improvement in its mechanical properties, such as tensile strength and hardness, as well as increased thermal stability. For hydroxymethyl phenol-cross-linked soy protein adhesives, studies have demonstrated enhanced mechanical performance and heat resistance. The formation of a denser cross-linked network restricts the movement of polymer chains, making the material more rigid and resistant to deformation at higher temperatures.

Interactive Data Table: Hypothetical Impact of a Dichlorinated Hydroxymethyl Phenol Cross-linker on Soy Protein Adhesive Properties

The following table is a hypothetical representation based on general principles of polymer chemistry, as specific data for this compound is not available. It illustrates the potential effects that could be investigated.

| Property | Unmodified Soy Protein Adhesive | Soy Protein Adhesive with Hypothetical Dichlorinated Cross-linker |

| Tensile Strength (MPa) | Low | Potentially Increased |

| Water Resistance | Poor | Potentially Improved |

| Thermal Stability (°C) | Moderate | Potentially Altered (Increase or Decrease) |

| Curing Temperature (°C) | High | Potentially Lowered |

Intermediacy in Pharmaceutical and Agrochemical Synthesis

Chlorinated phenolic compounds are important structural motifs in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The specific substitution pattern of this compound makes it a potential precursor for more complex target molecules.

Precursor for Active Pharmaceutical Ingredients

While direct evidence of this compound being used as a precursor for specific commercial active pharmaceutical ingredients (APIs) is scarce in the available literature, its structural relative, 2,6-dichlorophenol (B41786), is a known intermediate in the synthesis of certain drugs. For example, 2,6-dichlorophenol derivatives have been explored in the development of novel anesthetic agents. The presence of the hydroxymethyl group in this compound offers a reactive site for further chemical transformations, which could be leveraged in the synthesis of complex pharmaceutical compounds. This functional group could be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages, providing a versatile handle for building molecular complexity.

Synthesis of Agrochemicals (e.g., Herbicides, Insecticides)

In the field of agrochemicals, chlorinated phenols are common building blocks. For instance, 2,6-dichloro-4-aminophenol is a known intermediate in the synthesis of certain pesticides. While the direct use of this compound as a precursor for herbicides or insecticides is not explicitly detailed in the reviewed literature, its structure suggests potential pathways. The hydroxymethyl group could be modified to introduce functionalities that are key to the biological activity of certain agrochemicals. The 2,6-dichloro substitution pattern is also found in some commercial pesticides, indicating that this arrangement of chlorine atoms is favorable for achieving desired efficacy.

Applications in Fine Organic Synthesis

Beyond its potential roles in polymer and medicinal chemistry, this compound can be considered a useful reagent in fine organic synthesis. The combination of a reactive hydroxymethyl group and the electronically modified phenolic ring due to the presence of chlorine atoms allows for a range of chemical transformations.

The hydroxyl group of the hydroxymethyl moiety can undergo reactions typical of primary alcohols, such as oxidation to form the corresponding aldehyde or carboxylic acid, esterification, and etherification. The phenolic hydroxyl group can also participate in various reactions, and its acidity and reactivity are influenced by the electron-withdrawing chlorine atoms. The aromatic ring itself can be subject to further substitution reactions, although the existing substituents will direct the position of any new groups.

While specific, named reactions or syntheses that utilize this compound as a key starting material are not widely reported, its structure makes it a plausible candidate for the synthesis of a variety of specialty chemicals, including dyes, antioxidants, and other functional organic molecules. Further research is needed to fully explore its synthetic utility.

Building Block for Complex Molecular Architectures

The distinct reactivity of its functional groups allows this compound to serve as a fundamental component in the construction of larger, more complex molecules. The hydroxymethyl group can undergo reactions typical of a primary alcohol, such as esterification, etherification, and condensation, while the phenolic hydroxyl group and the chlorinated aromatic ring provide additional sites for chemical modification.

This multi-functionality is particularly valuable in the synthesis of dendrimers and other hyperbranched polymers. nih.govmdpi.comhumanjournals.com Dendrimers are nano-sized, radially symmetric molecules with a well-defined, tree-like structure. mdpi.comhumanjournals.com The synthesis of these complex structures can be approached in two primary ways: the divergent method, where the molecule grows outwards from a central core, and the convergent method, which builds the molecule from the outside in. mdpi.com The defined structure of this compound allows it to be incorporated as a branching unit within a dendrimer's architecture, contributing to the precise, generational growth of these macromolecules. nih.gov The presence of chlorine atoms can also influence the properties of the final dendritic structure, potentially enhancing its thermal stability or modifying its electronic characteristics.

Furthermore, this compound can be utilized in solid-phase organic synthesis. For instance, a related structure, polymer-supported (2,6-dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol, has been developed as a linker for attaching carboxylic acids, amines, alcohols, and phenols to a solid support. nih.gov This suggests the potential for this compound to be adapted into similar linkers, facilitating the synthesis of complex molecules on a polymer matrix.

Development of Novel Materials with Tailored Properties

The incorporation of this compound into polymeric materials is a strategy for developing novel materials with specifically engineered properties. The high chlorine content and the aromatic structure of the molecule can impart flame retardancy and thermal stability to polymers.

Phenol-formaldehyde resins are a class of thermosetting polymers with wide industrial applications. researchgate.net The synthesis of these resins involves the reaction of phenol or substituted phenols with formaldehyde (B43269). researchgate.net The hydroxymethyl group on this compound makes it analogous to the hydroxymethylphenols that are key intermediates in the formation of these resins. By incorporating this chlorinated phenol into the polymer backbone, it is possible to create phenol-formaldehyde resins with enhanced fire resistance.

The reactivity of the hydroxymethyl group allows for the grafting of this molecule onto other polymer chains or surfaces, thereby modifying their properties. For example, surface modification of materials to introduce specific functionalities is a common strategy to improve adhesion, biocompatibility, or chemical resistance. The structure of this compound makes it a candidate for such surface modifications, where the phenolic part can be anchored to a surface, and the hydroxymethyl group remains available for further reactions.

The table below summarizes the key structural features of this compound and how they contribute to its application in materials science.

| Structural Feature | Contribution to Material Properties | Potential Application |

| Two Chlorine Atoms | Enhances thermal stability and flame retardancy. | Fire-resistant polymers and coatings. |

| Phenolic Hydroxyl Group | Provides a site for polymerization and surface anchoring. | Component in thermosetting resins (e.g., phenolics). |

| Hydroxymethyl Group | Acts as a reactive site for condensation and grafting reactions. | Cross-linking agent, building block for branched polymers. |

| Aromatic Ring | Contributes to rigidity and thermal stability of the polymer backbone. | High-performance plastics and composites. |

Environmental Impact and Degradation Studies of 2,6 Dichloro 4 Hydroxymethyl Phenol

Environmental Persistence and Biotransformation

The persistence of 2,6-Dichloro-4-(hydroxymethyl)phenol in the environment is largely dictated by its susceptibility to biological transformation. Unlike highly persistent chlorinated compounds, studies indicate that this molecule can be an intermediate in the metabolic pathways of other substances, influencing its residence time in various ecosystems.

Research has shown that this compound, also known as 3,5-dichloro-4-hydroxybenzyl alcohol, is a key intermediate in the anaerobic biotransformation of the fungal metabolite 3,5-dichloro-p-anisyl alcohol. nih.govasm.orgelsevier.com In this pathway, anaerobic bacteria first demethylate 3,5-dichloro-p-anisyl alcohol to form this compound. nih.govasm.org This product is not the final endpoint; it is further converted, indicating that it is not inherently resistant to biodegradation under these conditions. nih.govelsevier.comnih.gov

The transformation of this compound proceeds via two competing routes: a biotic pathway and an abiotic pathway. nih.govasm.org The biotic route involves the oxidation of the benzyl (B1604629) alcohol group to form 3,5-dichloro-4-hydroxybenzoic acid, which can then be decarboxylated to yield 2,6-dichlorophenol (B41786). nih.govelsevier.comnih.gov This sequential degradation suggests that the compound can be processed by microbial communities in anaerobic environments like methanogenic sludge. nih.govasm.orgelsevier.com The presence of this metabolic pathway implies that the compound's persistence may be limited in biologically active terrestrial and aquatic ecosystems.

The potential for a chemical to bioaccumulate is related to its lipophilicity, often indicated by the n-octanol/water partition coefficient (Kow). For chlorophenols, this coefficient generally increases with the degree of chlorination, suggesting a higher propensity for more chlorinated phenols to accumulate in the fatty tissues of organisms. inchem.orgcdc.gov

Chlorophenols as a class are considered to have a low to moderate potential for bioconcentration. cdc.govcdc.gov Resistance to biodegradation tends to increase with a higher number of chlorine atoms on the aromatic ring. cdc.gov While specific data for this compound is limited, its structure with two chlorine atoms and hydrophilic hydroxyl and hydroxymethyl groups suggests a moderate bioaccumulation potential compared to more highly chlorinated phenols. Most polychlorinated compounds are lipophilic and tend to bioaccumulate in the environment due to their slow degradation rates. researchgate.net

Degradation Pathways and Mechanisms

The breakdown of this compound involves both biological and chemical processes. Under anaerobic conditions, it serves as a central intermediate that can be channeled into different degradation routes. nih.govasm.org

The primary documented biological degradation of this compound occurs under anaerobic conditions where it is oxidized to 3,5-dichloro-4-hydroxybenzoic acid. nih.govelsevier.comnih.gov This acid is then subject to decarboxylation, forming 2,6-dichlorophenol. nih.govelsevier.comnih.gov

While direct studies on laccase-mediated transformation of this compound are not prominent, laccases are known to be effective in degrading a wide range of phenolic compounds, including other dichlorophenols. nih.govnih.govresearchgate.net Laccases are multi-copper oxidases that oxidize substrates by removing an electron, creating free radicals. nih.gov These radicals can then undergo further non-enzymatic reactions. nih.gov For instance, laccase derived from the fungus Ganoderma lucidum can effectively degrade 2,6-dichlorophenol (2,6-DCP), a potential downstream product of the target compound. nih.gov The enzyme catalyzes the transformation of 2,6-DCP into products like 3,3′,5,5′-tetrachloro-4,4′-dihydroxybiphenyl. nih.gov Similarly, laccase from Pleurotus sp. has demonstrated a high degradation efficiency (approximately 98%) for 2,4-dichlorophenol (B122985). nih.gov This suggests that enzymatic systems like those involving laccase could potentially play a role in the degradation of this compound, particularly in aerobic environments where such fungi are active.

Table 1: Documented Biotransformation Pathways of this compound under Anaerobic Conditions

| Precursor Compound | Intermediate Compound | Biotic Pathway Products | Abiotic Pathway Product |

| 3,5-dichloro-p-anisyl alcohol | This compound | 3,5-dichloro-4-hydroxybenzoic acid -> 2,6-dichlorophenol | bis(3,5-dichloro-4-hydroxyphenyl)methane |

| Data sourced from Verhagen et al., 1998. nih.govasm.orgelsevier.comnih.govresearchgate.net |

Besides biological breakdown, this compound is subject to abiotic degradation. A significant abiotic route observed in anaerobic incubation studies is the dimerization of the molecule to form bis(3,5-dichloro-4-hydroxyphenyl)methane. nih.govasm.orgelsevier.com This reaction is considered an abiotic process because it also occurs in autoclaved sludge samples that have been spiked with this compound. elsevier.comnih.gov The formation of this dimer represents a chemical transformation pathway that competes with the biotic degradation route. nih.govasm.org

While specific photolytic studies on this compound are scarce, other chlorophenols are known to undergo photocatalytic degradation. For example, 2,4,6-trichlorophenol (B30397) can be effectively degraded and mineralized using photocatalysts like MgO–MgFe2O4 under UV irradiation. mdpi.com Such processes rely on the generation of highly reactive species like superoxide (B77818) and hydroxyl radicals to break down the recalcitrant chlorinated compounds. mdpi.com It is plausible that similar photolytic or advanced oxidation processes could be effective in degrading this compound.

Mitigation Strategies and Remediation Approaches

The contamination of soil and water by chlorophenols necessitates effective remediation strategies. For compounds like this compound and its related products, a range of approaches can be considered.

Biological treatment methods are a cornerstone of remediation for phenolic pollutants. researchgate.net Bioremediation utilizes microorganisms to degrade organic contaminants, often breaking them down into less harmful substances. epa.gov For chlorophenols, this can involve reactor-based treatments using sludge under sequential anaerobic and aerobic conditions to promote dehalogenation and subsequent mineralization. nih.gov The use of specific fungal strains, such as Trichoderma longibraciatum which can degrade 2,6-dichlorophenol, highlights the potential of targeted bioremediation. nih.gov Immobilizing microorganisms on carriers is another technique to enhance the efficiency and stability of the biological treatment process in bioreactors. usgs.govpsu.edu

In-situ chemical oxidation (ISCO) is another effective technology that involves injecting chemical oxidants into the contaminated area to destroy pollutants. epa.gov Oxidants like persulfate and various peroxygen compounds (e.g., calcium peroxide, magnesium peroxide) have proven effective for the remediation of soil contaminated with chlorophenols. researchgate.net Combining oxidants, such as a hydrogen peroxide/persulfate system, can lead to substantial degradation and mineralization of organically bound chlorine. researchgate.net

Integrated approaches that combine multiple techniques often yield the best results for aged and heavily contaminated sites. A successful strategy may involve an initial soil washing or oxidation step (e.g., with ozone) to increase the bioavailability and biodegradability of the contaminants, followed by a biological treatment phase to achieve near-complete removal. nih.gov

Bioremediation Technologies

Bioremediation offers an environmentally sound and cost-effective approach to detoxifying environments contaminated with chlorinated phenols. The technologies primarily involve the use of microorganisms and enzymes capable of degrading these recalcitrant compounds.

Microbial Degradation

Various microorganisms have demonstrated the ability to degrade dichlorophenols. For instance, the fungus Trichoderma longibraciatum, isolated from industrial soil, has shown a notable tolerance to and ability to degrade 2,6-DCP. nih.gov Studies have revealed that this fungus can utilize 2,6-DCP as a source of energy, highlighting its potential for bioremediation of contaminated sites. nih.gov The fungus demonstrated significant growth in the presence of 2,6-DCP at concentrations up to 150 mg/L after a 7-day incubation period. nih.gov

Similarly, the bacterium Cupriavidus sp. CNP-8 is capable of degrading 2,6-dichloro-4-nitrophenol (B181596) (2,6-DCNP). semanticscholar.orgresearchgate.net This bacterium can completely break down 0.4 mM of 2,6-DCNP within 35 hours, with a specific growth rate of 0.124 h⁻¹. semanticscholar.org The degradation of dichlorinated phenols is often more challenging for microorganisms compared to monochlorinated versions due to the additional chlorine atom on the aromatic ring, which increases toxicity and resistance to microbial attack. semanticscholar.org

The following table summarizes the biodegradation of 2,6-DCP by T. longibraciatum in a liquid medium.

| Initial 2,6-DCP Concentration (mg/L) | Degradation after 7 days (%) |

| 25 | 95.3 |

| 50 | 90.1 |

| 75 | 85.6 |

| 100 | 80.2 |

| 150 | 75.4 |

This data is based on the degradation of 2,6-Dichlorophenol, not this compound.

Enzymatic Degradation

Enzymes, particularly those from white-rot fungi like peroxidases and laccases, play a crucial role in the degradation of chlorophenols. biorxiv.org These extracellular enzymes are non-specific and can catalyze the oxidation of a wide range of phenolic compounds. For example, soybean peroxidase, in the presence of hydrogen peroxide, can effectively catalyze the biodegradation of toxic chlorophenols. mdpi.com This process is considered environmentally friendly as the enzyme is sourced from a renewable raw material. mdpi.com

The degradation pathway for dichlorophenols often involves enzymatic dechlorination, which is a critical step in reducing the compound's toxicity. The degradation of 2,4-DCP by white-rot fungi has been shown to selectively remove chlorine atoms to produce 4-chlorophenol (B41353), enhancing the dechlorination efficiency. biorxiv.org It is plausible that enzymes could degrade this compound through a similar oxidative mechanism, initiated by the oxidation of the hydroxyl group, leading to ring cleavage and eventual mineralization.

Sustainable Synthesis and Disposal Considerations

Sustainable Synthesis

The principles of green chemistry are essential for developing environmentally benign synthesis routes for compounds like this compound. researchgate.netgcande.org Traditional synthesis methods for chlorinated phenols can involve hazardous reagents and produce significant waste. google.comchemicalbook.com

For the introduction of the hydroxymethyl group at the para-position, sustainable methods would favor the use of less toxic reagents and milder reaction conditions. A potential green route could involve the enzymatic hydroxymethylation of 2,6-dichlorophenol. Advances in catalysis for phenolic compounds suggest using aldehydes for hydroxyalkylation as a more sustainable alternative to halogenated alkanes. rsc.org The reaction mechanism for phenol (B47542) methylation on certain catalysts involves formaldehyde (B43269) as the true methylating agent, which forms an ortho-hydroxymethyl group. rsc.org A similar catalytic strategy could potentially be adapted for the synthesis of this compound.

Key principles for sustainable synthesis would include:

Using water or other benign solvents.

Employing catalytic reactions to minimize waste. rsc.org

Using renewable starting materials where possible.

Designing processes that are energy-efficient.

Disposal Considerations

Proper disposal of this compound and related chlorinated phenolic waste is crucial to prevent environmental contamination. Due to their toxicity to aquatic life, these compounds should not be discharged into drains or the environment. cdhfinechemical.com

Recommended disposal methods for related compounds like 2,6-DCP involve incineration. The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. cdhfinechemical.com Alternatively, surplus and non-recyclable solutions can be offered to a licensed disposal company. cdhfinechemical.com When handling the solid compound, it is important to avoid dust formation and keep it in suitable, closed containers for disposal. cdhfinechemical.com Landfilling is a common method for solid waste, but leachates from landfills can be a source of phenol pollution to the environment.

Advanced Research Methodologies and Computational Studies

Spectroscopic Characterization Techniques (Excluding Basic Identification Data)

Advanced spectroscopic methods are indispensable for the detailed molecular characterization of 2,6-Dichloro-4-(hydroxymethyl)phenol and for monitoring its chemical transformations in real-time.

While basic 1D NMR (¹H and ¹³C) provides primary identification, advanced 2D NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the specific isomeric structure of this compound. These experiments are vital for distinguishing it from other isomers and for characterizing related compounds or potential byproducts.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the protons of the hydroxymethyl group (-CH₂OH) and the hydroxyl proton (-OH), provided the sample is in a suitable solvent (like DMSO-d₆) where proton exchange is slow. It would also confirm the absence of coupling for the aromatic protons, as they are isolated from each other by the substituents.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). princeton.edu This is a powerful tool for definitively assigning carbon signals. For the target molecule, HSQC would show cross-peaks connecting the hydroxymethyl protons to the hydroxymethyl carbon atom and the two aromatic protons to their respective carbon atoms. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons over two to four bonds (²JCH, ³JCH). princeton.edu This is particularly useful for identifying and connecting molecular fragments, especially through quaternary (non-protonated) carbons. youtube.com For this compound, key HMBC correlations would include:

Correlations from the hydroxymethyl protons to the aromatic carbon they are attached to (C4) and to the adjacent aromatic carbons (C3 and C5).

Correlations from the aromatic protons (at C3 and C5) to the surrounding chlorinated carbons (C2 and C6), the hydroxymethyl-bearing carbon (C4), and the phenolic carbon (C1).

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, rather than connected through bonds. libretexts.org For a relatively small and conformationally flexible molecule like this compound, NOESY can help confirm spatial proximities, for example, between the hydroxymethyl protons and the adjacent aromatic protons. This is particularly valuable for determining the stereochemistry in more complex derivatives. libretexts.org

These techniques, when used in combination, provide a comprehensive and unambiguous confirmation of the compound's covalent structure and connectivity. science.gov

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H – ¹H | -CH₂- ↔ -OH | Confirms proton spin systems. |

| HSQC | ¹H – ¹³C (1-bond) | Ar-H ↔ Ar-C -CH₂- ↔ -CH₂- carbon | Direct assignment of protonated carbons. | | HMBC | ¹H – ¹³C (2-3 bonds) | -CH₂- ↔ Ar-C (C4, C3, C5) Ar-H ↔ Quaternary Ar-C (C1, C2, C6) | Establishes connectivity across the molecule, including through non-protonated atoms. | | NOESY | ¹H – ¹H (through space) | -CH₂- ↔ Ar-H (at C3/C5) | Confirms spatial proximity of groups, aiding in conformational and stereochemical analysis. |

Mass spectrometry (MS) is a powerful tool for tracing reaction mechanisms by identifying transient intermediates, products, and byproducts. When coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the analysis of complex reaction mixtures.

For reactions involving this compound, such as oxidation or degradation, MS can be used to follow the pathway. By taking aliquots of the reaction mixture over time, researchers can identify reaction intermediates by their mass-to-charge (m/z) ratio. For instance, in an oxidation reaction, the formation of the corresponding aldehyde (2,6-dichloro-4-formylphenol) and carboxylic acid (2,6-dichloro-4-hydroxybenzoic acid) could be monitored by the appearance of their respective molecular ions or characteristic fragments.

Derivatization is often employed to make phenols more amenable to GC-MS analysis and to produce characteristic fragmentation patterns. nih.gov Techniques such as silylation (e.g., with TMSDMC) can be used. nih.gov The use of high-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of intermediates, providing strong evidence for proposed mechanistic steps. Furthermore, derivatization with reagents like Gibbs reagent can produce colored indophenols, which are readily detectable by electrospray ionization mass spectrometry (ESI-MS). purdue.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are highly effective for real-time, in-situ monitoring of chemical reactions, providing valuable kinetic data without the need for sample extraction.

Infrared (IR) Spectroscopy: In-situ IR techniques, particularly Attenuated Total Reflection (ATR-IR), can monitor the liquid phase composition during a reaction. rsc.orgresearchgate.net For a reaction involving the hydroxymethyl group of this compound, such as its oxidation to an aldehyde, ATR-IR can track the reaction's progress. This would be observed by the decrease in the intensity of the C-O stretching band of the primary alcohol and the simultaneous increase in the characteristic C=O stretching band of the newly formed aldehyde product, which typically appears around 1700 cm⁻¹. rsc.orgresearchgate.net Similarly, changes in the broad O-H stretching band can also provide information about the consumption of the starting material. nih.gov

UV-Visible (UV-Vis) Spectroscopy: This technique is widely used for kinetic analysis of reactions in solution. sapub.orgntnu.no The aromatic nature of this compound results in strong UV absorbance. researchgate.net Any reaction that alters the electronic structure of the aromatic ring or its substituents will lead to a change in the UV-Vis spectrum. For example, during an oxidation or degradation reaction, the disappearance of the reactant can be monitored by the decrease in absorbance at its λmax (maximum absorbance wavelength). mdpi.com If a product has a different λmax, its formation can be simultaneously monitored. researchgate.net By measuring absorbance changes over time, reaction rates and kinetic parameters can be determined according to the Beer-Lambert law. sapub.org

Chromatographic and Separation Methodologies

Chromatographic techniques are essential for separating this compound from reactants, impurities, and byproducts, enabling accurate quantification for purity assessment and reaction yield determination.